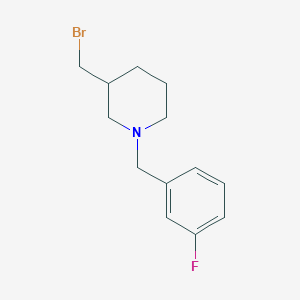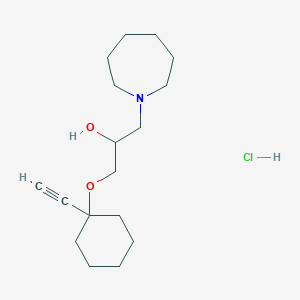
1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s class or family, as well as its role or use, are also usually mentioned.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.), the yield, and the purity of the final product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization of atomic orbitals, and presence of any functional groups.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with other substances, its stability, and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, etc.).Applications De Recherche Scientifique
Azepane-based Compounds in Therapeutics Azepane-based compounds are recognized for their diverse pharmacological properties, serving as a foundation for discovering new therapeutic agents. The development of azepane-containing analogs, characterized by structural diversity, is a prominent area of interest in medicinal chemistry. Azepane derivatives have demonstrated efficacy in various therapeutic areas, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, as well as inhibitors for histamine H3 receptors and α-glucosidase, among others. These compounds are celebrated for their low toxicity, cost-effectiveness, and high activity, which make them significant in drug development (Zha et al., 2019).
Antioxidant Capacity Analysis In the broader scope of scientific research, evaluating the antioxidant capacity of compounds is crucial for determining their potential therapeutic effects. Analytical techniques, such as the oxygen radical absorbance capacity (ORAC) assay, provide a means to assess the antioxidant capacity of various substances, including botanicals and dietary supplements. These assays are instrumental in comparing the antioxidant potential of different sources and standardizing nutritional supplements (Prior et al., 2000).
Biodegradable Polymers and Recycling Furthermore, the chemical recycling of polyethylene terephthalate (PET) highlights the importance of understanding chemical structures and their reactions in developing sustainable recycling methods. This research focuses on the hydrolysis and glycolysis processes to recover valuable monomers or produce secondary materials, demonstrating the significance of chemical research in environmental sustainability (Karayannidis & Achilias, 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Orientations Futures
This would involve discussing potential future research directions, applications, or improvements to the synthesis process of the compound.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-2-17(10-6-5-7-11-17)20-15-16(19)14-18-12-8-3-4-9-13-18;/h1,16,19H,3-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRCHABOAZPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
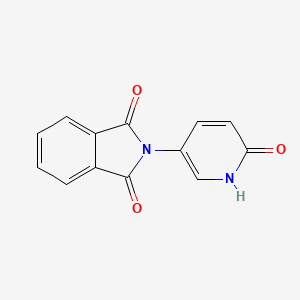
![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
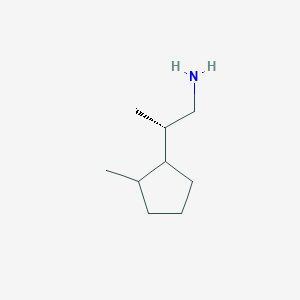
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)
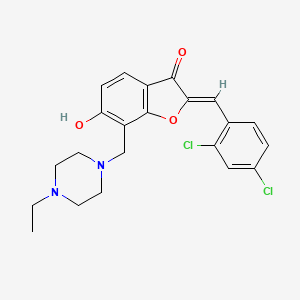
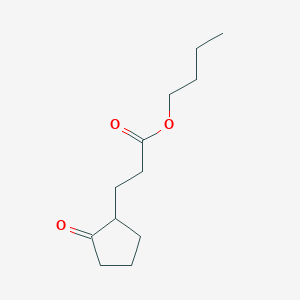
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
